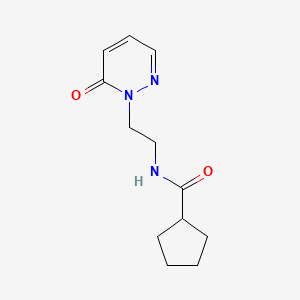

![molecular formula C20H25ClN4O3S B6579618 N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 1049365-82-3](/img/structure/B6579618.png)

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide, also known as N-CPA, is a synthetic compound that has been studied for its potential therapeutic applications. N-CPA has been studied in both laboratory and clinical settings, and has exhibited various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide has been studied for its potential applications in various areas of scientific research. These applications include cancer research, neurodegenerative diseases, and autoimmune diseases. In cancer research, N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide has been studied for its potential to inhibit the growth of various types of cancer cells. In neurodegenerative diseases, N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide has been studied for its potential to protect neurons from damage and to reduce the progression of diseases such as Alzheimer’s and Parkinson’s. In autoimmune diseases, N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide has been studied for its potential to reduce inflammation and to suppress the immune system.

Mecanismo De Acción

Target of Action

The primary target of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses. When histamine binds to the H1 receptor, it triggers a series of biochemical reactions that lead to symptoms such as itching, sneezing, and increased mucus production.

Mode of Action

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide exhibits high specific affinity for the histamine H1 receptor . It acts as an antagonist, meaning it binds to the receptor without activating it. This prevents histamine from binding to the receptor and triggering the usual allergic response.

Result of Action

The result of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide’s action is the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as itching, sneezing, and mucus production .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide has several advantages for laboratory experiments. First, it is relatively easy to synthesize in the laboratory. Second, it is relatively stable and can be stored for long periods of time. Third, it has a wide range of potential applications in various areas of scientific research. However, there are some limitations to using N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide in laboratory experiments. For example, it is not always easy to obtain the necessary reagents for the synthesis of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide, and the reaction can be difficult to control.

Direcciones Futuras

The potential applications of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide are vast and there are many directions for future research. One possible future direction is to investigate the potential of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide to inhibit the growth of other types of cancer cells. Another possible future direction is to investigate the potential of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide to protect neurons from damage and reduce the progression of neurodegenerative diseases. Additionally, future research could explore the potential of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide to reduce inflammation and suppress the immune system in autoimmune diseases. Finally, future research could investigate the potential of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide to be used as a therapeutic agent in humans.

Métodos De Síntesis

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is synthesized from a reaction between 4-chlorophenyl piperazine and sulfamoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide and hydrogen chloride as the by-products. The reaction is typically carried out in a three-necked flask at temperatures between 0-5 degrees Celsius and under an inert atmosphere.

Propiedades

IUPAC Name |

N-[4-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNDRBCGLDMAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579589.png)

![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)

![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B6579611.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6579612.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6579626.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B6579630.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6579637.png)